molecular formula C20H37N3O6 B2598838 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid CAS No. 2416245-84-4

9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid

Cat. No.: B2598838
CAS No.: 2416245-84-4
M. Wt: 415.531
InChI Key: UOELBQYAKSWTML-UHFFFAOYSA-N
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Description

This compound features a nonanoic acid backbone (C9) modified with a bis-tert-butoxycarbonyl (Boc)-protected methylideneamino group. The structure includes two Boc groups attached to an amidine moiety (N=CH-NH), conferring acid-labile protection. Such design is critical in peptide synthesis and bioconjugation, where selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) is advantageous. Its extended aliphatic chain may enhance solubility in organic solvents or facilitate lipid-based applications .

Properties

IUPAC Name

9-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)21-14-12-10-8-7-9-11-13-15(24)25/h7-14H2,1-6H3,(H,24,25)(H2,21,22,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOELBQYAKSWTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCCCCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the desired nonanoic acid derivative through a series of reactions such as condensation and esterification. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and analogs:

Compound Name Structure Molar Mass (g/mol) Protecting Groups Melting Point Stability Applications
Target: 9-[Bis(Boc-amino)methylideneamino]nonanoic acid Nonanoic acid with bis-Boc-protected amidine ~450 (estimated) Boc ×2 Not reported Avoid strong oxidizers Peptide synthesis, lipidated conjugates, bioconjugation (inferred)
9-[(tert-Butoxycarbonyl)amino]nonanoic acid () Nonanoic acid with single Boc-amino group 285.37 Boc ×1 214°C Incompatible with strong oxidizers Intermediate in organic synthesis, peptide elongation
Boc-Gln(Xan)-OH () Glutamine derivative with Boc (N-terminal) and xanthenyl (Xan, sidechain) 426.5 Boc, Xan N/A N/A Solid-phase peptide synthesis (SPPS), protecting sidechain amides
Fmoc-Agp(Boc)₂-OH () Propanoic acid with Fmoc (N-terminal) and bis-Boc (guanidino group) 568.623 Fmoc, Boc ×2 N/A N/A Orthogonal protection in peptide synthesis, guanidine functionalization
(2S)-5-[Bis(Alloc-amino)methylideneamino]pentanoic acid () Pentanoic acid with bis-allyloxycarbonyl (Alloc)-protected amidine Not reported Alloc ×2 N/A N/A Orthogonal deprotection (Pd-catalyzed Alloc removal)

Key Differentiators

Protection Strategy :

  • The target compound’s bis-Boc groups provide acid-labile protection, requiring stronger acidic conditions (e.g., 50% TFA) for deprotection compared to single-Boc analogs .
  • Fmoc-Agp(Boc)₂-OH () combines Fmoc (base-labile) and Boc (acid-labile) groups, enabling orthogonal protection in complex syntheses.

Stability and Reactivity: All Boc-protected compounds share incompatibility with strong oxidizers, decomposing into hazardous gases (NOx, CO) . Boc-Gln(Xan)-OH () incorporates a xanthenyl group, which enhances UV detectability but may complicate purification due to aromaticity .

Synthetic Utility: The bis-Boc design in the target compound is rare among amino acid derivatives, suggesting niche applications in stabilizing reactive amidine intermediates. Alloc-protected analogs () enable Pd-mediated deprotection, useful in aqueous or mild conditions .

Research Findings and Data Gaps

  • Toxicology: No toxicology data are available for the target compound or its analogs, necessitating standard precautions (PPE, ventilation) .
  • Ecological Impact: Limited data exist on environmental persistence or biodegradability .
  • Thermal Properties : Melting points are unreported for most bis-protected compounds, highlighting a research gap.

Q & A

Q. How is this compound utilized in studying lipid-protein interactions?

  • Methodological Answer : Its amphiphilic structure allows incorporation into lipid bilayers for studying membrane-protein binding. Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity. Ensure lipid purity via mass spectrometry and dynamic light scattering (DLS) .

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